3-Azetidinamine, N-(3-nitro-2-pyridinyl)-1-(1-oxo-3-phenyl-2-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one is a complex organic compound that features a unique structure combining a nitropyridine moiety, an azetidine ring, and a phenylpropynone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one typically involves multi-step organic reactions. One common approach starts with the nitration of pyridine to form 3-nitropyridine. This intermediate is then subjected to amination to introduce the amino group at the 2-position. The resulting 3-nitropyridin-2-ylamine is then reacted with azetidin-1-yl-3-phenylprop-2-yn-1-one under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-aminopyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can participate in electron transfer reactions, while the azetidine ring and phenylpropynone group can interact with various biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound useful for studying biological mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: A simpler compound with a nitro group on the pyridine ring.
Azetidine derivatives: Compounds containing the azetidine ring structure.
Phenylpropynone derivatives: Compounds with a phenylpropynone group.
Uniqueness
1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
833452-27-0 |
---|---|
Molekularformel |
C17H14N4O3 |
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
1-[3-[(3-nitropyridin-2-yl)amino]azetidin-1-yl]-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H14N4O3/c22-16(9-8-13-5-2-1-3-6-13)20-11-14(12-20)19-17-15(21(23)24)7-4-10-18-17/h1-7,10,14H,11-12H2,(H,18,19) |
InChI-Schlüssel |
MOLWYEVQDWLOLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)C#CC2=CC=CC=C2)NC3=C(C=CC=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.